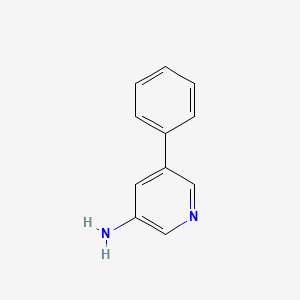

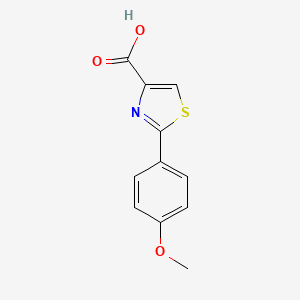

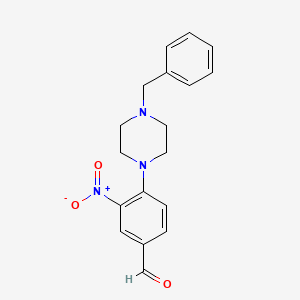

4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde

Overview

Description

Synthesis Analysis

Paper details the synthesis of 1-(4-nitrobenzyl)-2-chloromethyl benzimidazole, which shares the nitrobenzyl moiety with the compound of interest. The synthesis involves a nucleophilic substitution with pyridine and uses glycolic acid for cyclization to avoid by-products. This method could potentially be adapted for the synthesis of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde" by modifying the starting materials and reaction conditions.

In paper , the solid-phase synthesis of benzopiperazinones is described, which involves the use of 4-fluoro-3-nitrobenzoic acid anchored to Wang resin. This process includes a reduction of the nitro group and intramolecular cyclization to form the heterocyclic structure. The techniques used here could be informative for the synthesis of the benzylpiperazine portion of the target compound.

Molecular Structure Analysis

The X-ray structures of related compounds are presented in paper , which could provide insights into the molecular structure of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde". Understanding the crystal structure of similar compounds can help predict the molecular conformation and potential reactivity of the compound .

Chemical Reactions Analysis

The reactivity of the nitrobenzyl and benzimidazole moieties in the context of nucleophilic substitution is explored in paper . This information could be extrapolated to understand the reactivity of the nitrobenzene part of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde". Additionally, the solid-phase synthesis approach in paper includes reactions such as ipso-fluoro displacement and alkylation, which could be relevant for modifying the benzylpiperazine part of the compound.

Physical and Chemical Properties Analysis

While the physical and chemical properties of "4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde" are not directly reported in the papers, the properties of similar compounds, such as solubility, melting points, and stability, can be inferred from the synthesis methods and structures described. For example, the solid-phase synthesis approach in paper suggests that the compound might be stable under certain conditions used in the synthesis, such as high temperatures and anhydrous solvents.

Scientific Research Applications

Antihistamine and Mast Cell Stabilization Properties

- A study found that N-benzylpiperazino derivatives of 3-nitro-4-hydroxycoumarin, which are structurally similar to 4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde, exhibit potent H1-antihistamine activity and mast cell stabilization properties. This was demonstrated through their antagonistic action against histamine in guinea pig ileum and inhibition of histamine release in rat passive peritoneal anaphylaxis tests (Buckle et al., 1984).

Crystal Structure Analysis

- The structural properties of compounds related to 4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde have been explored. For instance, the crystal structure of N′-(4-Hydroxybenzylidene)-4-nitrobenzohydrazide, a similar compound, was analyzed, revealing insights into molecular planarity and intermolecular hydrogen bonding patterns (Dai & Mao, 2010).

Tautomerism and E/Z Isomerism

- Research on 1-benzyl-4-nitroso-5-aminopyrazole, a compound related to 4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde, provided insights into tautomerism and E/Z isomerism in such structures. The study explored the structures in solid state and solution, contributing to a better understanding of the chemical behavior of these compounds (Holschbach et al., 2003).

Corrosion Inhibition

- A study on novel bis Schiff’s bases, which are structurally similar to 4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde, highlighted their effectiveness as corrosion inhibitors for mild steel. This research is significant for industrial applications, particularly in steel protection and maintenance (Singh & Quraishi, 2016).

Synthesis of Heterocyclic Compounds

- 4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde and its derivatives are used in the synthesis of various heterocyclic compounds. For example, benzylcyanide and 4-nitrobenzylcyanide have been used to synthesize 1,3-Diaryl-4-aminopyrazole derivatives, indicating the compound's utility in heterocyclic synthesis (Medrasi et al., 2013).

Safety and Hazards

Mechanism of Action

Target of Action

The primary target of 4-(4-Benzylpiperazin-1-yl)-3-nitrobenzaldehyde is the oxidoreductase protein . Oxidoreductases are a broad group of enzymes involved in the transfer of electrons from one molecule (the reductant) to another (the oxidant). This class of enzymes plays a crucial role in various biological processes, including energy production, biosynthesis, detoxification, and immunity .

Mode of Action

The compound interacts with its target, the oxidoreductase protein, through a process known as docking . Docking is a method which predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. The estimated score by genetic algorithm was found to have a good correlation with the experimental inhibitory potency of the derivatives .

Biochemical Pathways

These enzymes play a role in a wide variety of biochemical pathways, including those involved in energy metabolism, biosynthesis of biomolecules, and detoxification processes .

Result of Action

The compound exhibits significant antimicrobial activity , including both antibacterial and antifungal effects . This suggests that it could potentially be used in the treatment of various bacterial and fungal infections .

properties

IUPAC Name |

4-(4-benzylpiperazin-1-yl)-3-nitrobenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3O3/c22-14-16-6-7-17(18(12-16)21(23)24)20-10-8-19(9-11-20)13-15-4-2-1-3-5-15/h1-7,12,14H,8-11,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AVJTYGUQJUPCJA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCN1CC2=CC=CC=C2)C3=C(C=C(C=C3)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301210017 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(4-Benzylpiperazino)-3-nitrobenzenecarbaldehyde | |

CAS RN |

301193-53-3 | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=301193-53-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Nitro-4-[4-(phenylmethyl)-1-piperazinyl]benzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301210017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.